Diiodo(p-cymene)ruthenium(II)dimmer

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

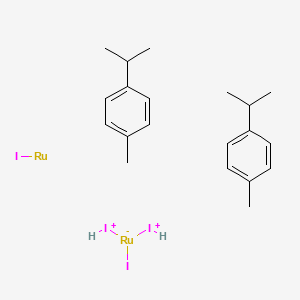

Structure

2D Structure

Propiedades

IUPAC Name |

iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H14.4HI.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;+1;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDWKJLYOICNJB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Ru]I.[Ru-]([IH+])([IH+])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30I4Ru2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745829 | |

| Record name | iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

980.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90614-07-6 | |

| Record name | iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-iodo-(p-cymene)-ruthenium(II)-dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Diiodo(p-cymene)ruthenium(II) Dimer

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis and characterization of the organometallic compound diiodo(p-cymene)ruthenium(II) dimer, with the chemical formula [RuI₂(η⁶-p-cymene)]₂. This compound serves as a critical precursor and catalyst in various fields, including asymmetric synthesis.[1][2][3] This guide details the established synthetic protocols, comprehensive characterization data, and the logical workflow of its preparation.

Synthesis Protocol

The diiodo(p-cymene)ruthenium(II) dimer is typically synthesized via a halide exchange reaction starting from its chloro-analogue, dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂).[1] The process involves the substitution of chloride ligands with iodide ions in a biphasic system.

Experimental Procedure

The following protocol is adapted from established literature procedures.[1]

Materials and Equipment:

-

[RuCl₂(p-cymene)]₂ (starting material)

-

Dichloromethane (CH₂Cl₂)

-

Potassium iodide (KI)

-

Tetramethylammonium iodide (catalyst)

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Celite

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Protocol:

-

Under a nitrogen atmosphere, dissolve 2.0 g of [RuCl₂(p-cymene)]₂ in 50 mL of dichloromethane in a flask.[1]

-

In a separate vessel, prepare a solution of 10.2 mg of potassium iodide (KI) in 50 mL of water.[1]

-

Add 66 mg of tetramethylammonium iodide to the ruthenium solution, followed by the aqueous KI solution.[1]

-

Stir the resulting biphasic mixture vigorously at room temperature under an inert atmosphere for approximately 15 hours.[1]

-

After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic phase.

-

Extract the aqueous phase twice with 40 mL portions of dichloromethane.[1]

-

Combine all organic phases and wash them three times with 40 mL portions of water.[1]

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter through a pad of Celite to yield a reddish-brown solution.[1]

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, [RuI₂(p-cymene)]₂.[1] A yield of 3.07 grams has been reported for this procedure.[1]

Molecular Structure and Characterization

The diiodo(p-cymene)ruthenium(II) dimer features two ruthenium centers bridged by two iodide ligands. Each ruthenium atom is also coordinated to a η⁶-p-cymene ring and a terminal iodide, adopting a characteristic pseudo-octahedral "piano-stool" geometry.[4]

Physical Properties

The physical properties of the dimer are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₈I₄Ru₂ | [5] |

| Molecular Weight | 978.19 g/mol | [3][5] |

| Appearance | Red or Reddish-Brown Solid | [5] |

| Melting Point | 234 - 236 °C | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized complex.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons of the coordinated p-cymene ligand. Due to the coordination with the ruthenium center, these signals are shifted compared to the free ligand.[4]

| ¹H NMR Data (in CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment | Reference |

| Aromatic Protons | 5.54 | doublet (d) | 5.9 | 2H, HAr | [6] |

| Aromatic Protons | 5.43 | doublet (d) | 5.9 | 2H, HAr | [6] |

| Isopropyl Proton | ~2.8 | septet (sept) | ~7.0 | 1H, CH(CH₃)₂ | [6] |

| Methyl Protons | ~2.1 | singlet (s) | - | 3H, Ar-CH₃ | [6] |

| Isopropyl Methyls | ~1.3 | doublet (d) | ~7.0 | 6H, CH(CH₃)₂ | [6] |

| Note: Specific chemical shifts for the aliphatic protons of the diiodo dimer are based on typical values for related [RuX₂(p-cymene)] complexes as precise data was not available in the cited sources. |

The ¹³C NMR spectrum would similarly show upfield shifts for the aromatic carbons upon coordination to the ruthenium center.[4]

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for characterizing ruthenium-p-cymene complexes. While specific data for the diiodo dimer is not detailed in the provided search results, analysis typically focuses on the vibrational modes of the p-cymene ligand and the low-frequency region for Ru-halogen stretching vibrations.[7][8]

2.2.3. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of such complexes.[9] This technique confirms the dimeric structure with bridging iodide ligands and the "piano-stool" coordination geometry around each ruthenium atom, which is characteristic of half-sandwich organometallic complexes.[4][7]

References

- 1. guidechem.com [guidechem.com]

- 2. Diiodo(p-cymene)ruthenium(II) dimer | 90614-07-6 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. DICHLORO(P-CYMENE)RUTHENIUM(II) DIMER | 128706-72-9 | Benchchem [benchchem.com]

- 5. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 6. rsc.org [rsc.org]

- 7. ias.ac.in [ias.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Crystal Structure of Ruthenium-Cymene Halide Dimers: Focus on [RuCl₂(p-cymene)]₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystal structure and synthesis of ruthenium-cymene halide dimers, with a primary focus on the well-characterized dichloro-bridged dimer, [RuCl₂(p-cymene)]₂. Due to the limited availability of a complete, published crystal structure for the diiodo analogue, [RuI₂(p-cymene)]₂, this document presents the crystallographic data of the closely related and structurally significant chloro-derivative as a reference standard. The synthesis of both the dichloro and diiodo dimers is also described, offering valuable protocols for researchers in organometallic chemistry and drug development.

Introduction

Arene ruthenium(II) halide dimers, particularly those of the formula [RuX₂(p-cymene)]₂ (where X = Cl, Br, I), are pivotal starting materials in the synthesis of a wide array of organometallic ruthenium complexes. These "piano-stool" complexes have garnered significant interest due to their applications in catalysis, including transfer hydrogenation and C-H activation, as well as their potential as anticancer agents. The structural framework of these dimers, featuring two ruthenium centers bridged by two halide ligands, is fundamental to their reactivity and stability. This guide delves into the detailed crystal structure of the dichloro analogue, [RuCl₂(p-cymene)]₂, providing a foundational understanding for the broader class of these important organometallic compounds.

Synthesis of [RuX₂(p-cymene)]₂ Dimers

Synthesis of [RuCl₂(p-cymene)]₂

The dichloro(p-cymene)ruthenium(II) dimer is typically synthesized from ruthenium(III) chloride hydrate and α-phellandrene, which serves as the p-cymene source through an in-situ dehydrogenation reaction.

Experimental Protocol:

A mixture of ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) and an excess of α-phellandrene is refluxed in ethanol. The reaction progress is monitored by the color change of the solution to a deep red. After cooling, the volume of the solution is reduced, and the resulting precipitate is filtered, washed with a cold solvent such as ethanol or diethyl ether, and dried under vacuum to yield the red crystalline product of [RuCl₂(p-cymene)]₂.[1]

Synthesis of [RuI₂(p-cymene)]₂

The diiodo(p-cymene)ruthenium(II) dimer can be prepared from its dichloro analogue via a halide exchange reaction.

Experimental Protocol:

To a solution of [RuCl₂(p-cymene)]₂ in a suitable solvent like dichloromethane or acetone, an excess of sodium iodide is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the halide exchange. The progress of the reaction can be monitored by the change in color. Upon completion, the sodium chloride byproduct is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the [RuI₂(p-cymene)]₂ product.

Crystal Structure of [RuCl₂(p-cymene)]₂

The solid-state structure of [RuCl₂(p-cymene)]₂ has been determined by single-crystal X-ray diffraction. The compound crystallizes in a dimeric form with two ruthenium atoms bridged by two chloride ions.

Crystallographic Data

The following table summarizes the crystallographic data for a representative structure of [RuCl₂(p-cymene)]₂.

| Parameter | Value |

| Chemical Formula | C₂₀H₂₈Cl₄Ru₂ |

| Formula Weight | 612.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.9403(3) |

| b (Å) | 13.3108(3) |

| c (Å) | 10.5394(10) |

| α (°) | 90 |

| β (°) | 117.193(2) |

| γ (°) | 90 |

| Volume (ų) | 1230.39(5) |

| Z | 2 |

| Density (calc) (g/cm³) | 1.652 |

Note: The crystallographic parameters can vary slightly between different reported structures.

Selected Bond Lengths and Angles

The molecular geometry around each ruthenium atom is a distorted pseudo-octahedral "piano-stool" configuration. The p-cymene ligand occupies three coordination sites (the "seat"), while the two bridging chlorides and one terminal chloride form the "legs" of the stool.

| Bond | Length (Å) |

| Ru-Cl (bridging) | ~2.42 - 2.45 |

| Ru-Cl (terminal) | ~2.40 - 2.42 |

| Ru-C (p-cymene) | ~2.15 - 2.25 |

| Ru···Ru distance | ~3.0 - 3.1 |

| Angle | Degree (°) |

| Cl(bridging)-Ru-Cl(bridging) | ~85 - 88 |

| Cl(terminal)-Ru-Cl(bridging) | ~88 - 92 |

| Ru-Cl(bridging)-Ru | ~75 - 78 |

Experimental Workflow and Data Visualization

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of [RuCl₂(p-cymene)]₂ follows a standard crystallographic workflow.

References

Spectroscopic Properties of Diiodo(p-cymene)ruthenium(II) Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodo(p-cymene)ruthenium(II) dimer, with the chemical formula [RuI2(p-cymene)]2, is an organometallic compound that has garnered significant interest in the field of catalysis, particularly in asymmetric synthesis.[1] Its utility as a catalyst precursor in reactions such as enantioselective hydrogenation of ketones and olefins underscores the importance of a thorough understanding of its structural and electronic properties.[2] This technical guide provides a comprehensive overview of the spectroscopic characteristics of diiodo(p-cymene)ruthenium(II) dimer, offering a valuable resource for researchers employing this complex in their work. The document details available quantitative data from various spectroscopic techniques, outlines experimental protocols for its characterization, and presents a visual workflow for its synthesis.

Physicochemical Properties

Diiodo(p-cymene)ruthenium(II) dimer is a red to dark-red crystalline solid.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C20H28I4Ru2 | [2][3] |

| Molecular Weight | 978.19 g/mol | [2][3] |

| Melting Point | 234 - 236 °C | [2] |

| Appearance | Red solid | [2] |

| CAS Number | 90614-07-6 | [3] |

Spectroscopic Data

The structural elucidation of diiodo(p-cymene)ruthenium(II) dimer relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For diiodo(p-cymene)ruthenium(II) dimer, both ¹H and ¹³C NMR provide characteristic signals for the p-cymene ligand coordinated to the ruthenium center.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Solvent | Reference |

| 5.54 | Doublet | 2H | Aromatic CH | 5.9 | CDCl₃ | |

| 5.43 | Doublet | 2H | Aromatic CH | 5.9 | CDCl₃ | |

| 2.91 | Septet | 1H | CH(CH₃)₂ | 7.0 | CDCl₃ | |

| 2.15 | Singlet | 3H | Ar-CH₃ | CDCl₃ | ||

| 1.29 | Doublet | 6H | CH(CH₃)₂ | 7.0 | CDCl₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm (for [RuCl₂(p-cymene)]₂) | Assignment | Solvent | Reference |

| 102.3 | C (quaternary) | CDCl₃ | |

| 96.9 | C (quaternary) | CDCl₃ | |

| 81.5 | C-H (aromatic) | CDCl₃ | |

| 81.3 | C-H (aromatic) | CDCl₃ | |

| 31.0 | CH(CH₃)₂ | CDCl₃ | |

| 22.4 | CH(CH₃)₂ | CDCl₃ | |

| 19.5 | Ar-CH₃ | CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule and is particularly useful for identifying characteristic functional groups. While a comprehensive list of vibrational frequencies for the diiodo dimer is not available, the IR spectrum is expected to show characteristic bands for the p-cymene ligand. For comparison, some relevant IR data for related p-cymene ruthenium complexes are presented.

| Wavenumber (cm⁻¹) (for related Ru(p-cymene) complexes) | Assignment | Reference |

| ~3085 | ν(C-H) aromatic | |

| ~2976 | ν(C-H) aliphatic | |

| ~1581 | ν(C=C) aromatic | |

| ~1433 | ν(C=C) aromatic | |

| ~800 | ν(Ru-C) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of diiodo(p-cymene)ruthenium(II) dimer is expected to show absorption bands corresponding to metal-to-ligand charge transfer (MLCT) and ligand-centered π-π* transitions. Specific molar absorptivity values for the diiodo dimer are not widely reported. However, related ruthenium(II) p-cymene complexes exhibit broad absorption bands in the visible region. For instance, some complexes show a broad absorption band centered at approximately 435 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. For organometallic compounds, electrospray ionization (ESI) is a common and effective technique. The mass spectrum of diiodo(p-cymene)ruthenium(II) dimer is expected to show a peak corresponding to the molecular ion, taking into account the isotopic distribution of ruthenium.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline general procedures for the synthesis and spectroscopic analysis of diiodo(p-cymene)ruthenium(II) dimer.

Synthesis of Diiodo(p-cymene)ruthenium(II) Dimer

The synthesis of diiodo(p-cymene)ruthenium(II) dimer is typically achieved through a halide exchange reaction starting from the corresponding chloro-dimer, [RuCl₂(p-cymene)]₂.[1]

Materials:

-

[RuCl₂(p-cymene)]₂

-

Potassium Iodide (KI)

-

Tetramethylammonium iodide

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Sodium sulfate

-

Celite

-

Nitrogen or Argon gas

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve [RuCl₂(p-cymene)]₂ in dichloromethane.[1]

-

Add tetramethylammonium iodide to the solution.[1]

-

Separately, prepare a solution of potassium iodide in water.[1]

-

Add the aqueous KI solution to the dichloromethane solution.[1]

-

Stir the biphasic mixture vigorously at room temperature for approximately 15 hours under an inert atmosphere.[1]

-

After the reaction is complete, separate the organic and aqueous phases.[1]

-

Extract the aqueous phase with dichloromethane.[1]

-

Combine the organic phases and wash them with water.[1]

-

Dry the organic phase with sodium sulfate and filter over Celite.[1]

-

Remove the solvent under vacuum to yield the reddish-brown product, [RuI₂(p-cymene)]₂.[1]

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the diiodo(p-cymene)ruthenium(II) dimer in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the solid diiodo(p-cymene)ruthenium(II) dimer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture should be ground to a fine, homogeneous powder.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Procedure: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of diiodo(p-cymene)ruthenium(II) dimer of a known concentration in a suitable UV-transparent solvent (e.g., dichloromethane or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Procedure: Use a matched pair of cuvettes (typically 1 cm path length). Fill one cuvette with the pure solvent to serve as a reference (blank). Fill the other cuvette with the sample solution. Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

Mass Spectrometry

Sample Preparation (ESI-MS):

-

Prepare a dilute solution of the diiodo(p-cymene)ruthenium(II) dimer in a solvent suitable for electrospray ionization, such as methanol or acetonitrile. The concentration should be in the low micromolar to nanomolar range.

Data Acquisition:

-

Instrument: An electrospray ionization mass spectrometer (ESI-MS).

-

Procedure: Infuse the sample solution directly into the ESI source at a constant flow rate. Acquire the mass spectrum in the positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) should be optimized to obtain a good signal for the molecular ion.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of diiodo(p-cymene)ruthenium(II) dimer from its chloro-analogue.

Caption: Workflow for the synthesis of diiodo(p-cymene)ruthenium(II) dimer.

Spectroscopic Characterization Workflow

The following diagram outlines the logical workflow for the spectroscopic characterization of the synthesized diiodo(p-cymene)ruthenium(II) dimer.

Caption: Workflow for the spectroscopic characterization of the dimer.

References

Physical and chemical properties of diiodo(p-cymene)ruthenium(II) dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of diiodo(p-cymene)ruthenium(II) dimer, a versatile organometallic complex with significant applications in catalysis and chemical synthesis. This document consolidates key data from various sources to facilitate its use in research and development.

Core Physical and Chemical Properties

Diiodo(p-cymene)ruthenium(II) dimer, with the chemical formula C20H28I4Ru2, is a well-characterized organoruthenium compound.[1][2] It is recognized for its utility as a catalyst in a variety of chemical transformations, including enantioselective hydrogenation and other synthesis reactions.[1] The compound is typically a red to reddish-brown solid, sensitive to moisture and light, necessitating storage under an inert atmosphere at low temperatures.[3][4] It is generally insoluble in water but soluble in organic solvents like dichloromethane.[4][5]

| Property | Value |

| Molecular Formula | C20H28I4Ru2[1][2] |

| Molecular Weight | 978.19 g/mol [1][2] |

| Appearance | Red to reddish-brown solid[1][3] |

| Melting Point | 234 - 236 °C[1] |

| Solubility | Insoluble in water[4]; Soluble in dichloromethane[5] |

| Storage Conditions | 4°C, protect from light, stored under nitrogen[3][6] |

| CAS Number | 90614-07-6[1][2] |

Spectroscopic and Structural Data

The structural integrity and purity of diiodo(p-cymene)ruthenium(II) dimer are typically confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While detailed spectral parameters are often specific to the solvent and instrument used, the expected proton (¹H) NMR spectrum is consistent with the p-cymene ligand structure coordinated to the ruthenium center. A Certificate of Analysis for a commercial sample confirms a purity of ≥98.0% by ¹H NMR.[3] Infrared (IR) spectroscopy would be expected to show characteristic bands for the aromatic C-H and aliphatic C-H stretching and bending vibrations of the p-cymene ligand.

| Spectroscopic Data | Description |

| ¹H NMR | The spectrum is consistent with the structure of the coordinated p-cymene ligand.[3] |

| ¹³C NMR | Expected to show distinct signals for the aromatic and aliphatic carbons of the p-cymene ligand. |

| Infrared (IR) | Expected to exhibit characteristic vibrational bands for the p-cymene ligand. |

| Crystal Structure | While specific crystallographic data for [RuI2(p-cymene)]2 was not found, the analogous dichloro-dimer, [RuCl2(p-cymene)]2, has a well-characterized dimeric structure with bridging chloride ligands.[7] |

Experimental Protocols

Synthesis of Diiodo(p-cymene)ruthenium(II) Dimer

A common synthetic route to diiodo(p-cymene)ruthenium(II) dimer involves the halide exchange from its dichloro analogue, dichloro(p-cymene)ruthenium(II) dimer.[5]

Materials:

-

Dichloro(p-cymene)ruthenium(II) dimer ([RuCl2(p-cymene)]2)

-

Tetramethylammonium iodide

-

Potassium iodide (KI)

-

Dichloromethane (CH2Cl2)

-

Water

-

Sodium sulfate (Na2SO4)

-

Celite

Procedure: [5]

-

In a flask under a nitrogen atmosphere, combine 2 grams of [RuCl2(p-cymene)]2 with 50 mL of dichloromethane.

-

Add 66 mg of tetramethylammonium iodide to the solution.

-

Separately, prepare a solution of 10.2 mg of KI in 50 mL of water and add it to the reaction mixture.

-

Stir the biphasic mixture vigorously at room temperature under an inert atmosphere for approximately 15 hours.

-

After the reaction period, separate the organic and aqueous phases.

-

Extract the aqueous phase with two 40 mL portions of dichloromethane.

-

Combine all organic phases and wash them with three 40 mL portions of water.

-

Dry the combined organic phase with sodium sulfate and filter through Celite.

-

Remove the solvent from the resulting reddish-brown solution under vacuum to yield the diiodo(p-cymene)ruthenium(II) dimer.

Chemical Reactivity and Applications

The primary utility of diiodo(p-cymene)ruthenium(II) dimer stems from its reactivity, particularly the lability of the bridging iodide ligands. This allows for facile reactions with Lewis bases, such as phosphines and amines, leading to the formation of monomeric ruthenium complexes. These monomeric species are often the active catalysts in various organic transformations. This reactivity is a cornerstone of its application in asymmetric synthesis and other catalytic processes.[5] For instance, it serves as a precursor to catalysts for the asymmetric hydrogenation of ketones.

References

- 1. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 2. scbt.com [scbt.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Diiodo(p-cymene)ruthenium(II) dimer | 90614-07-6 [m.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer | Semantic Scholar [semanticscholar.org]

The Genesis of a Catalyst: An In-depth Technical Guide to the Discovery and History of Ruthenium-p-Cymene Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organometallic chemistry has provided a vast playground for the development of novel therapeutic agents and catalysts. Among the myriad of complexes synthesized, ruthenium-p-cymene complexes have carved out a significant niche, demonstrating remarkable versatility in both medicinal chemistry as potent anticancer agents and in industrial applications as efficient catalysts. This technical guide delves into the core of these fascinating compounds, tracing their discovery and historical development, presenting key quantitative data, detailing experimental protocols, and visualizing the fundamental processes that govern their synthesis and activity.

Discovery and Historical Milestones

The journey of ruthenium-p-cymene complexes began in the broader context of arene ruthenium chemistry. A pivotal moment in this field was the 1974 publication by M. A. Bennett and A. K. Smith in the Journal of the Chemical Society, Dalton Transactions. Their work detailed the synthesis of arenedi-µ-chloro-ruthenium complexes, [RuCl₂(arene)]₂, through the dehydrogenation of cyclohexadienes with ethanolic ruthenium(III) trichloride.[1][2] This provided a reliable route to complexes like the dichloro(p-cymene)ruthenium(II) dimer, [(p-cymene)RuCl₂]₂, which has since become a cornerstone precursor for a vast array of monomeric "piano-stool" complexes.[3]

Following their initial synthesis, the reactivity of these complexes was explored, particularly their reaction with Lewis bases like tertiary phosphines to form monomeric adducts.[2][3] The latter half of the 20th century and the early 21st century saw an explosion of interest in the applications of these complexes. In the 1990s, the potential of ruthenium complexes as alternatives to platinum-based anticancer drugs began to be recognized.[4][5] Researchers started to synthesize and evaluate a wide range of ruthenium-p-cymene derivatives for their cytotoxic properties.[4][5][6] Concurrently, the catalytic prowess of these complexes, especially in transfer hydrogenation reactions, was being unearthed, paving the way for their use in organic synthesis.[7][8][9]

Data Presentation: A Quantitative Overview

The characterization and application of ruthenium-p-cymene complexes are underpinned by a wealth of quantitative data. The following tables summarize key spectroscopic and activity data for the parent dimer and representative monomeric derivatives.

Table 1: Spectroscopic Data for Key Ruthenium-p-Cymene Complexes

| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Selected IR Frequencies (cm⁻¹) | Reference |

| [RuCl₂(p-cymene)]₂ | 5.30-5.45 (m, 4H, Ar-H), 2.90 (sept, 1H, CH), 2.15 (s, 3H, Ar-CH₃), 1.25 (d, 6H, CH(CH₃)₂) | ~90 (Ar-C), ~30 (CH), ~22 (CH(CH₃)₂), ~18 (Ar-CH₃) | Not typically reported | [3] |

| [Ru(p-cymene)Cl₂(2abn)] | Aromatic protons of p-cymene and 2abn ligand | Aromatic and aliphatic carbons | Not specified | [10] |

| [Ru(p-cymene)Cl₂(4abn)] | Aromatic protons of p-cymene and 4abn ligand | Aromatic and aliphatic carbons | Not specified | [10] |

| [Ru(p-cymene)Cl₂(2ampy)] | Aromatic protons of p-cymene and 2ampy ligand | Aromatic and aliphatic carbons | Not specified | [10] |

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values in µM) for Selected Ruthenium-p-Cymene Complexes

| Complex | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | LNCaP (Prostate Cancer) | Reference |

| [Ru(p-cymene)Cl₂(2abn)] (I) | > 100 | Not Reported | Not Reported | [4] |

| [Ru(p-cymene)Cl₂(2-aminophenol)] (II) | > 100 | > 100 | Not Reported | [4] |

| [Ru(p-cymene)Cl₂(4-aminophenol)] (III) | > 100 | > 100 | Not Reported | [4] |

| --INVALID-LINK-- (1) | Not Reported | Not Reported | 6.4 | [11] |

| --INVALID-LINK-- (2) | Not Reported | Not Reported | < 15 | [11] |

| --INVALID-LINK-- (3) | Not Reported | Not Reported | < 15 | [11] |

Experimental Protocols

The synthesis of ruthenium-p-cymene complexes generally follows a two-step process: the synthesis of the dimeric precursor followed by the cleavage of the chloride bridges with a ligand to form the monomeric complex.

Synthesis of Dichloro(p-cymene)ruthenium(II) Dimer, [RuCl₂(p-cymene)]₂

This procedure is adapted from the seminal work of Bennett and Smith.[1][2]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

α-Phellandrene (or α-terpinene)

-

Ethanol

Procedure:

-

A mixture of hydrated ruthenium trichloride and a slight excess of α-phellandrene is refluxed in ethanol. The α-phellandrene is dehydrogenated in situ to form p-cymene.

-

The reaction mixture is heated at reflux for several hours, during which the color of the solution changes, and a solid precipitates.

-

The mixture is cooled, and the red, crystalline product is collected by filtration.

-

The solid is washed with ethanol and diethyl ether and dried under vacuum.

Synthesis of Monomeric Ruthenium-p-Cymene Complexes, e.g., [Ru(p-cymene)Cl₂(L)]

This is a general procedure for the synthesis of monomeric complexes from the dimer.[6][10]

Materials:

-

[RuCl₂(p-cymene)]₂

-

Ligand (L) (e.g., a substituted pyridine, phosphine, or N-heterocyclic carbene precursor)

-

Dichloromethane (or another suitable solvent)

Procedure:

-

[RuCl₂(p-cymene)]₂ is dissolved or suspended in dichloromethane.

-

A stoichiometric amount of the desired ligand (L) (typically 2 equivalents per dimer) is added to the solution.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 1 hour).

-

The solvent is concentrated in vacuo, and the product is precipitated by the addition of a non-polar solvent like hexane or diethyl ether.

-

The solid product is collected by filtration, washed with the non-polar solvent, and dried.

Visualizing Core Processes

Synthesis Workflow

The synthesis of the foundational [RuCl₂(p-cymene)]₂ dimer can be represented as a straightforward workflow.

Caption: Workflow for the synthesis of the [RuCl₂(p-cymene)]₂ dimer.

Anticancer Signaling Pathway

The anticancer activity of many ruthenium-p-cymene complexes is believed to involve the induction of apoptosis through mitochondrial pathways.[5][11][12]

Caption: Proposed mitochondrial pathway for apoptosis induction by Ru-p-cymene complexes.

Catalytic Cycle for Transfer Hydrogenation

Ruthenium-p-cymene complexes are effective catalysts for the transfer hydrogenation of ketones to alcohols, often using isopropanol as the hydrogen source. The catalytic cycle is thought to involve a ruthenium-hydride intermediate.[9]

Caption: Simplified catalytic cycle for transfer hydrogenation using a Ru-p-cymene complex.

Conclusion

From their initial synthesis in the 1970s, ruthenium-p-cymene complexes have evolved into a versatile and highly studied class of organometallic compounds. Their journey highlights the fruitful interplay between fundamental synthetic chemistry and the pursuit of practical applications in medicine and catalysis. The foundational dimer, [RuCl₂(p-cymene)]₂, remains a critical starting material for accessing a diverse range of "piano-stool" complexes with tunable steric and electronic properties. The continued exploration of their mechanisms of action as both anticancer agents and catalysts promises to yield even more sophisticated and effective molecules in the future. This guide serves as a foundational resource for researchers and professionals seeking to understand and build upon the rich history and chemistry of these remarkable complexes.

References

- 1. Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ruthenium(III) trichloride | Semantic Scholar [semanticscholar.org]

- 2. Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ruthenium(III) trichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 4. p-Cymene Complexes of Ruthenium(II) as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [repositorio.ulisboa.pt]

- 8. mdpi.com [mdpi.com]

- 9. Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Ruthenium(ii) p-cymene complexes of a benzimidazole-based ligand capable of VEGFR2 inhibition: hydrolysis, reactivity and cytotoxicity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Ruthenium(ii)–arene complexes as anti-metastatic agents, and related techniques - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Diiodo(p-cymene)ruthenium(II) Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodo(p-cymene)ruthenium(II) dimer, with the chemical formula [(η⁶-p-cymene)RuI₂]₂, is an organometallic compound that has garnered significant interest within the scientific community, particularly in the fields of catalysis and medicinal chemistry. This air-stable, dimeric ruthenium complex serves as a versatile precursor for the synthesis of a wide array of monomeric and dimeric ruthenium(II) complexes. Its utility is primarily derived from the labile nature of the iodide ligands, which can be readily substituted, allowing for the introduction of various functionalities and the generation of catalytically active species. In recent years, this compound has emerged as a key player in asymmetric synthesis and transfer hydrogenation reactions, demonstrating high efficiency and selectivity. This technical guide provides a comprehensive overview of the IUPAC nomenclature, structural and physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in catalysis.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for this compound is Ruthenium, di-μ-iododiiodobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di-, stereoisomer [1]. The structure consists of two ruthenium(II) centers, each coordinated to a p-cymene ligand in an η⁶ fashion. The two ruthenium atoms are bridged by two iodide ligands, with each ruthenium atom also being bonded to a terminal iodide ligand. This arrangement results in a dimeric structure.

Key Structural Features:

-

Coordination Geometry: Each ruthenium center adopts a pseudo-octahedral or "piano-stool" geometry.

-

Dimeric Bridge: The two ruthenium units are connected through two bridging iodide ligands.

-

Ligands: The ligand sphere of each ruthenium atom is completed by a p-cymene ring and two iodide ions (one bridging and one terminal).

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of diiodo(p-cymene)ruthenium(II) dimer is presented below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈I₄Ru₂ | [2][3][4] |

| Molecular Weight | 978.19 g/mol | [2][3][4] |

| Appearance | Brown to reddish-brown solid | [1] |

| Melting Point | 234 - 236 °C | [2] |

| CAS Number | 90614-07-6 | [2][3][4] |

Spectroscopic Data

¹H NMR Spectroscopy: A Certificate of Analysis for a commercial sample of diiodo(p-cymene)ruthenium(II) dimer states that the ¹H NMR spectrum is consistent with its structure and indicates a purity of ≥98.0%[1]. A thesis from the University of Lisbon also contains the ¹H NMR spectrum of the synthesized compound[5]. The expected signals would correspond to the protons of the p-cymene ligand, showing characteristic shifts due to coordination with the ruthenium center.

¹³C NMR Spectroscopy: Detailed ¹³C NMR data for the diiodo-dimer is not widely published. However, by analogy to the chloro-dimer and related monomeric complexes, signals for the aromatic and aliphatic carbons of the p-cymene ligand are expected in the typical regions for such coordinated arenes.

Infrared (IR) Spectroscopy: The Far-IR region of the spectrum is particularly informative for this compound, as it would display the characteristic stretching frequencies for the Ru-I bonds. These bands are expected at lower wavenumbers compared to the corresponding Ru-Cl stretches in the chloro-analogue.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be expected to show peaks corresponding to the molecular ion or fragments resulting from the loss of iodide or p-cymene ligands.

Experimental Protocols

The synthesis of diiodo(p-cymene)ruthenium(II) dimer is typically achieved through a halide exchange reaction starting from the more readily available dichloro(p-cymene)ruthenium(II) dimer.

Synthesis of Diiodo(p-cymene)ruthenium(II) Dimer from Dichloro(p-cymene)ruthenium(II) Dimer[6]

Materials:

-

Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

-

Potassium iodide (KI)

-

Tetramethylammonium iodide (TMAI) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

In a flask maintained under an inert nitrogen atmosphere, combine 2.0 g of dichloro(p-cymene)ruthenium(II) dimer and 50 mL of dichloromethane.

-

To this suspension, add 66 mg of tetramethylammonium iodide.

-

In a separate vessel, prepare a solution of 10.2 g of potassium iodide in 50 mL of deionized water.

-

Add the aqueous potassium iodide solution to the dichloromethane suspension.

-

Stir the resulting biphasic mixture vigorously at room temperature under an inert atmosphere for approximately 15 hours.

-

After the reaction is complete, transfer the mixture to a separatory funnel and separate the aqueous and organic phases.

-

Extract the aqueous phase with two 40 mL portions of dichloromethane.

-

Combine all organic phases and wash them with three 40 mL portions of deionized water.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter the solution through a pad of Celite to remove the drying agent and any fine particulates.

-

Remove the solvent from the reddish-brown filtrate under reduced pressure (vacuum) to yield the diiodo(p-cymene)ruthenium(II) dimer as a solid. A yield of approximately 3.07 g can be expected.

Visualizations

Chemical Structure of Diiodo(p-cymene)ruthenium(II) Dimer

Caption: Molecular structure of diiodo(p-cymene)ruthenium(II) dimer.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of the diiodo-dimer.

General Catalytic Cycle for Transfer Hydrogenation

Caption: A generalized catalytic cycle for transfer hydrogenation.

References

Molecular weight and formula of [RuI2(p-cymene)]2

An In-depth Technical Guide to [RuI₂(p-cymene)]₂

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the organometallic compound Diiodo(p-cymene)ruthenium(II) dimer, with the formula [RuI₂(p-cymene)]₂. It covers its chemical and physical properties, detailed synthesis protocols, characterization methods, and key applications, particularly in the field of catalysis.

Physicochemical and Spectroscopic Properties

[RuI₂(p-cymene)]₂ is a dimeric ruthenium complex featuring a p-cymene ligand coordinated to each ruthenium center. The two ruthenium atoms are typically bridged by two iodide ligands. It serves as a crucial precursor for the synthesis of various monomeric ruthenium catalysts.

| Property | Data | Reference |

| Molecular Formula | C₂₀H₂₈I₄Ru₂ | [1] |

| Molecular Weight | 978.20 g/mol | [1] |

| IUPAC Name | Diiodo(p-cymene)ruthenium(II) dimer | [1] |

| CAS Number | 90614-07-6 | [1] |

| Appearance | Dark violet powder | [1] |

Synthesis and Experimental Protocols

The most common and cost-effective synthesis of [RuI₂(p-cymene)]₂ involves a halide exchange reaction starting from its more readily available chloro-analogue, [RuCl₂(p-cymene)]₂.[2]

Synthesis of the Precursor, [RuCl₂(p-cymene)]₂

The chloro-dimer precursor is typically synthesized by reacting ruthenium(III) chloride trihydrate with a p-cymene source, such as α-phellandrene or α-terpinene, in an alcohol solvent.[2][3]

Experimental Protocol:

-

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) is dissolved in ethanol.

-

An excess of α-phellandrene is added to the solution.

-

The mixture is refluxed for several hours, during which the color of the solution changes, indicating the formation of the complex.

-

Upon cooling, the product, [RuCl₂(p-cymene)]₂, precipitates as a red solid.

-

The solid is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum. A typical yield for this reaction is over 90%.[3]

Halide Exchange Synthesis of [RuI₂(p-cymene)]₂

Experimental Protocol:

-

The precursor, [RuCl₂(p-cymene)]₂ (1 equivalent), is dissolved in acetone.

-

An excess of sodium iodide (NaI) is added to the solution.

-

The reaction mixture is stirred at room temperature. The progress of the halide exchange is monitored by observing the color change from red-orange to dark violet.

-

After the reaction is complete (typically a few hours), the solvent is removed under reduced pressure.

-

The resulting solid is washed with water to remove the sodium chloride byproduct and then with a non-polar solvent like hexane to remove any unreacted starting material.

-

The final product, [RuI₂(p-cymene)]₂, is obtained as a dark violet powder after drying. Yields for this halide exchange are typically high, often around 80%.[2]

Characterization

The structural identity and purity of [RuI₂(p-cymene)]₂ and its derivatives are confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence and structure of the p-cymene ligand.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight and isotopic distribution, confirming the elemental composition.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic vibrational modes of the p-cymene ligand and the overall complex structure.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and other elements, which is compared against the calculated theoretical values.

-

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the dimeric complex.

Reactivity and Catalytic Applications

[RuI₂(p-cymene)]₂ is primarily valued as a catalyst precursor. The dimer readily undergoes bridge-cleavage reactions in the presence of Lewis bases, such as phosphines or amines, to form monomeric "piano-stool" complexes of the general formula (p-cymene)RuI₂L.[4] This reactivity is fundamental to its use in catalysis.

Key Applications:

-

Transfer Hydrogenation: Ruthenium-p-cymene complexes are effective catalysts for transfer hydrogenation reactions, which are crucial in the synthesis of fine chemicals and pharmaceuticals.[2]

-

C-H Bond Activation/Functionalization: These complexes can catalyze reactions involving the direct functionalization of C-H bonds, offering more efficient and atom-economical synthetic routes.[5]

-

Redox-Neutral Alkylation: The combination of [RuI₂(p-cymene)]₂ with specific phosphine ligands, such as DPEPhos, has been shown to be a highly effective catalyst system for the N-alkylation of amines with alcohols.[2]

Visualized Workflows and Pathways

Synthesis and Application Workflow

The following diagram illustrates the general workflow from the starting ruthenium salt to the synthesis of the target iodo-dimer and its subsequent use as a catalyst precursor.

General Reactivity Pathway

This diagram shows the fundamental bridge-cleavage reaction of the [RuI₂(p-cymene)]₂ dimer with a generic Lewis base ligand (L) to form two equivalents of the monomeric complex.

References

An In-depth Technical Guide to the Stability and Reactivity of Diiodo(p-cymene)ruthenium(II) Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diiodo(p-cymene)ruthenium(II) dimer, [RuI₂(p-cymene)]₂, is a significant organometallic compound and a versatile precursor in catalysis and medicinal chemistry. This technical guide provides a comprehensive overview of its stability and reactivity, drawing from available scientific literature. The document details the synthesis, structural and spectroscopic properties, thermal stability, and key reactions of this dimer. Special emphasis is placed on its role as a catalyst precursor for important organic transformations, including transfer hydrogenation and C-H bond activation. Experimental protocols for its synthesis and reactivity studies are provided, alongside visualizations of key chemical processes to facilitate a deeper understanding for researchers and professionals in drug development and chemical sciences.

Introduction

The diiodo(p-cymene)ruthenium(II) dimer, with the chemical formula C₂₀H₂₈I₄Ru₂, is a halogen-bridged dimeric complex featuring ruthenium in the +2 oxidation state.[1][2] The p-cymene ligand, a naturally occurring aromatic hydrocarbon, coordinates to the ruthenium center in an η⁶-fashion, forming a stable "piano-stool" geometry. This air-stable, reddish-brown solid serves as a valuable starting material for the synthesis of a wide array of monomeric ruthenium(II) complexes through the cleavage of its di-μ-iodo bridge by various ligands.[3] Its utility is most pronounced in homogeneous catalysis, where it is a precursor to active catalysts for reactions such as transfer hydrogenation of ketones and C-H bond functionalization.[3] The reactivity and stability of this dimer are critical determinants of its efficacy in these applications.

Physicochemical and Spectroscopic Properties

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈I₄Ru₂ | [1][2] |

| Molecular Weight | 978.19 g/mol | [1][2] |

| Appearance | Red to brown solid | |

| Melting Point | 234 - 236 °C | [2][4] |

| Solubility | Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃), acetone; insoluble in water. | [3] |

| Stability | Air-stable, moisture and light sensitive. | [2] |

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics, drawing parallels from the closely related dichloro(p-cymene)ruthenium(II) dimer and general knowledge of such complexes.

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | * p-cymene aromatic protons: δ 5.0-6.0 ppm (two doublets) |

| * Isopropyl CH: δ ~2.9 ppm (septet) | |

| * Methyl (of p-cymene): δ ~2.1 ppm (singlet) | |

| * Isopropyl CH₃: δ ~1.2 ppm (doublet) | |

| ¹³C NMR | * Aromatic C (quaternary): δ ~100-105 ppm |

| * Aromatic CH: δ ~80-90 ppm | |

| * Isopropyl CH: δ ~30-31 ppm | |

| * Methyl (of p-cymene): δ ~18-19 ppm | |

| * Isopropyl CH₃: δ ~22 ppm | |

| FTIR (cm⁻¹) | * C-H stretching (aromatic): ~3050-3100 cm⁻¹ |

| * C-H stretching (aliphatic): ~2850-3000 cm⁻¹ | |

| * C=C stretching (aromatic): ~1450-1600 cm⁻¹ | |

| * Ru-I stretching: Below 400 cm⁻¹ |

Stability

The stability of [RuI₂(p-cymene)]₂ is a crucial factor for its storage and handling, as well as for its performance in catalytic reactions.

Thermal Stability

Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of organometallic compounds. While a specific TGA curve for the diiodo dimer is not available, its melting point of 234-236 °C suggests the onset of decomposition in this temperature range.[2][4] The decomposition process likely involves the loss of the p-cymene ligand and subsequent breakdown of the inorganic framework.

Stability in Solution

In solution, the dimer can be sensitive to light and coordinating solvents. In non-coordinating solvents and in the dark, it is relatively stable. However, in coordinating solvents, dissociation of the dimeric structure to form solvent-adducts can occur, which can be a key step in its catalytic applications.

Reactivity

The reactivity of the diiodo(p-cymene)ruthenium(II) dimer is dominated by the cleavage of the iodide bridges, which opens up coordination sites on the ruthenium centers for catalysis or further functionalization.

Bridge-Cleavage Reactions

The most characteristic reaction of [RuI₂(p-cymene)]₂ is the cleavage of the di-μ-iodo bridge by Lewis bases (L), such as phosphines, amines, and N-heterocyclic carbenes (NHCs). This reaction results in the formation of monomeric "piano-stool" complexes of the general formula [RuI₂(p-cymene)L].

Figure 1. General scheme for the bridge-cleavage reaction.

This reactivity is fundamental to its use as a precatalyst, as the resulting monomeric species are often the catalytically active or pre-active species.

Catalytic Applications

[RuI₂(p-cymene)]₂ is a precursor to highly active catalysts for a variety of organic transformations.

In the presence of a suitable ligand and a hydrogen source (e.g., isopropanol or formic acid), the dimer forms active ruthenium-hydride species that catalyze the reduction of ketones and imines to the corresponding alcohols and amines. The iodide ligands are generally considered to be more labile than chloride ligands, which can lead to faster catalyst activation and higher catalytic activity.[3]

Figure 2. Probable catalytic cycle for transfer hydrogenation.

(p-Cymene)ruthenium(II) complexes are well-known to catalyze the direct functionalization of C-H bonds, a process of significant interest for efficient and atom-economical synthesis. The [RuI₂(p-cymene)]₂ dimer, in combination with appropriate ligands and additives, can catalyze the arylation, alkenylation, and alkylation of various substrates through a C-H activation mechanism.

Figure 3. General workflow for C-H bond activation.

Experimental Protocols

Synthesis of Diiodo(p-cymene)ruthenium(II) Dimer

This protocol describes the synthesis of [RuI₂(p-cymene)]₂ from its dichloro analogue via a halide exchange reaction.[3]

Materials:

-

Dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Nitrogen or Argon gas supply

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve [RuCl₂(p-cymene)]₂ (1.0 g, 1.63 mmol) in anhydrous acetone (50 mL) under an inert atmosphere (N₂ or Ar).

-

Add an excess of sodium iodide (NaI) (2.44 g, 16.3 mmol, 10 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. The color of the solution will change from red-orange to a deep red or brown.

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting solid, add deionized water (50 mL) to dissolve the excess sodium iodide and sodium chloride byproduct.

-

Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 20 mL) and then with a small amount of cold diethyl ether (2 x 10 mL).

-

Dry the product under vacuum to yield [RuI₂(p-cymene)]₂ as a red-brown microcrystalline solid. (Typical yield: ~80%).

Protocol for Studying Bridge-Cleavage Reactivity

This general protocol outlines a method to study the reaction of the dimer with a Lewis base, such as triphenylphosphine (PPh₃), using NMR spectroscopy.

Materials:

-

[RuI₂(p-cymene)]₂

-

Triphenylphosphine (PPh₃)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

Procedure:

-

Prepare a stock solution of [RuI₂(p-cymene)]₂ in CDCl₃ of a known concentration (e.g., 10 mg in 0.7 mL).

-

Acquire a ¹H and ³¹P{¹H} NMR spectrum of the starting dimer solution.

-

In a separate vial, prepare a solution of triphenylphosphine in CDCl₃.

-

To the NMR tube containing the dimer solution, add a stoichiometric amount (2 equivalents per dimer) of the triphenylphosphine solution.

-

Mix the contents of the NMR tube thoroughly and acquire ¹H and ³¹P{¹H} NMR spectra at regular intervals (e.g., 5 min, 15 min, 1 h, 4 h) to monitor the progress of the reaction.

-

Observe the disappearance of the starting material signals and the appearance of new signals corresponding to the monomeric complex, [RuI₂(p-cymene)(PPh₃)]. Changes in the chemical shifts of the p-cymene protons in the ¹H NMR spectrum and the appearance of a new signal in the ³¹P{¹H} NMR spectrum will indicate the formation of the product.

General Protocol for Thermogravimetric Analysis (TGA)

This protocol provides a general guideline for assessing the thermal stability of the dimer.

Materials:

-

[RuI₂(p-cymene)]₂

-

TGA instrument with a sensitive microbalance

-

Alumina or platinum crucible

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere.

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a final temperature (e.g., 600 °C).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve (thermogram) will show the temperature at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a measure of the thermal stability of the compound.

Conclusion

The diiodo(p-cymene)ruthenium(II) dimer is a robust and versatile organometallic compound with significant applications in catalysis. Its stability under ambient conditions allows for convenient handling, while its reactivity, particularly the facile cleavage of the iodide bridges, provides a straightforward entry into a wide range of catalytically active monomeric ruthenium species. The enhanced lability of the iodide ligands compared to their chloride counterparts often translates to higher catalytic efficiencies. This guide has summarized the key aspects of the stability and reactivity of [RuI₂(p-cymene)]₂, providing essential data and experimental protocols for researchers in the fields of synthetic chemistry, catalysis, and drug development. Further investigations into the detailed crystallographic and thermal properties of this specific dimer will undoubtedly contribute to a more complete understanding and broader application of this important ruthenium complex.

References

Technical Guide: Solubility of Diiodo(p-cymene)ruthenium(II) Dimer in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diiodo(p-cymene)ruthenium(II) dimer, a compound of significant interest in catalysis and medicinal chemistry. Due to the limited availability of precise quantitative solubility data for the diiodo- complex, this guide also includes qualitative solubility information for its close analogue, dichloro(p-cymene)ruthenium(II) dimer, to provide valuable insights. Furthermore, detailed experimental protocols for determining the solubility of such organometallic compounds are presented to facilitate further research and application.

Introduction

Diiodo(p-cymene)ruthenium(II) dimer, with the chemical formula [(p-cymene)RuI2]2, is a key precursor in the synthesis of various ruthenium-based catalysts and therapeutic agents. Its solubility in organic solvents is a critical parameter that influences its reactivity, purification, and formulation for various applications, including homogeneous catalysis and as a component in drug delivery systems. Understanding and quantifying its solubility is therefore essential for optimizing experimental conditions and ensuring reproducibility.

Solubility Profile

Table 1: Qualitative Solubility of Dichloro(p-cymene)ruthenium(II) Dimer in Common Organic Solvents

| Solvent | IUPAC Name | Polarity Index | Solubility | Reference |

| Dichloromethane (DCM) | Dichloromethane | 3.1 | Soluble | [1] |

| Chloroform | Trichloromethane | 4.1 | Low Solubility | [2] |

| Ethanol | Ethanol | 4.3 | Soluble | [1] |

| Methanol | Methanol | 5.1 | Low Solubility | [2] |

| Acetonitrile (MeCN) | Ethanenitrile | 5.8 | Soluble | [2] |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide | 7.2 | Soluble | [2] |

| Water | Water | 10.2 | Insoluble |

Note: This table presents qualitative data for the dichloro-analogue as an estimate for the diiodo-dimer. "Soluble" indicates that the compound dissolves to a practically useful extent, while "Low Solubility" suggests limited dissolution.[1][2]

The general trend suggests that the dimer is more soluble in polar aprotic solvents and some polar protic solvents, while having limited solubility in less polar chlorinated solvents and water.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for diiodo(p-cymene)ruthenium(II) dimer, standardized experimental procedures are necessary. The following sections detail two common methods: the gravimetric method and UV-Vis spectroscopy. Given the air-sensitive nature of many organometallic compounds, these procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.[3][4][5][6][7]

3.1.1. Materials and Equipment

-

Diiodo(p-cymene)ruthenium(II) dimer

-

Anhydrous organic solvent of interest

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed vials

-

Analytical balance (± 0.0001 g)

-

Vacuum oven

3.1.2. Procedure

-

Sample Preparation: Add an excess amount of diiodo(p-cymene)ruthenium(II) dimer to a Schlenk flask containing a known volume of the desired anhydrous organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Turn off the stirrer and allow the undissolved solid to settle.

-

Sample Collection: Using a gas-tight syringe, carefully withdraw a known volume of the supernatant (the clear, saturated solution). To ensure no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed, dry vial.

-

Solvent Evaporation: Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once the solvent is completely removed, cool the vial in a desiccator and weigh it on an analytical balance.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant collected (L)

To express solubility in mol/L, divide the result by the molar mass of the dimer (978.19 g/mol ).

Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility via the gravimetric method.

This method is suitable for compounds that absorb light in the UV-Visible range and relies on the Beer-Lambert law. It requires the prior establishment of a calibration curve.[8][9][10][11]

3.2.1. Materials and Equipment

-

All materials from the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

3.2.2. Procedure

Part 1: Preparation of Calibration Curve

-

Stock Solution: Prepare a stock solution of known concentration by dissolving a precisely weighed amount of the dimer in a known volume of the solvent.

-

Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the pure solvent as a blank.

-

Calibration Plot: Plot a graph of absorbance versus concentration. The plot should be linear, and the slope will be the molar absorptivity (ε).

Part 2: Determination of Solubility

-

Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in steps 1-3 of the gravimetric method.

-

Sample Preparation for Analysis: Withdraw a small, known volume of the filtered supernatant and dilute it with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the line from the calibration curve (Absorbance = ε * concentration * path length) to determine the concentration of the diluted solution. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Workflow for UV-Vis Spectroscopy Solubility Determination

Caption: Workflow for determining solubility via UV-Vis spectroscopy.

Signaling Pathways and Logical Relationships in Application

The solubility of diiodo(p-cymene)ruthenium(II) dimer is a critical factor in its application as a catalyst precursor. For instance, in drug development, the dimer might be a starting material for the synthesis of more complex, biologically active ruthenium compounds. The choice of solvent, dictated by the dimer's solubility, will influence reaction kinetics, product yield, and purification strategies.

Logical Relationship in Catalyst Synthesis

References

- 1. Buy Dichloro(p-cymene)ruthenium(II) dimer (EVT-464474) | 52462-29-0 [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. New ruthenium polypyridyl complexes as potential sensors of acetonitrile and catalysts for water oxidation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09455F [pubs.rsc.org]

- 9. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. junikhyatjournal.in [junikhyatjournal.in]

- 11. Frontiers | Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies [frontiersin.org]

A Technical Guide to Diiodo(p-cymene)ruthenium(II) Dimer: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the organometallic compound diiodo(p-cymene)ruthenium(II) dimer. It covers its commercial availability, physicochemical properties, detailed synthesis protocols, and key applications in chemical synthesis and cancer research, with a focus on its relevance to drug development professionals.

Commercial Availability and Physicochemical Properties

Diiodo(p-cymene)ruthenium(II) dimer is readily available from several commercial suppliers, catering to both research and bulk quantity requirements. The compound is typically sold as a red-brown to dark brown powder.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD, Approx.) |

| Thermo Fisher Scientific (Alfa Aesar) | Diiodo(p-cymene)ruthenium(II) dimer | 90614-07-6 | 98% | 1g, 5g | $162.90 (1g)[1] |

| Sigma-Aldrich (Merck) | Diiodo(p-cymene)ruthenium(II) dimer | 90614-07-6 | 97% | 2g | Price on request[2] |

| Santa Cruz Biotechnology | Diiodo(p-cymene)ruthenium(II) dimer | 90614-07-6 | - | Inquire | Price on request |

| American Elements | Diiodo(p-cymene)ruthenium(II) Dimer | 90614-07-6 | To inquiry | To inquiry | Price on request[3] |

| Echemi (Marketplace) | Diiodo(p-cymene)ruthenium(II) dimer | 90614-07-6 | 98-99% | Grams to Kilograms | ~$1/g (bulk)[4][5] |

Table 2: Physicochemical Properties of Diiodo(p-cymene)ruthenium(II) Dimer

| Property | Value |

| Molecular Formula | C₂₀H₂₈I₄Ru₂ |

| Molecular Weight | 978.19 g/mol |

| Appearance | Red-brown to dark brown solid[5] |

| Melting Point | 234-236 °C[5] |

| Solubility | Insoluble in water.[5][6][7] Soluble in chlorinated solvents like dichloromethane and chloroform.[3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere, protected from light and moisture.[6] |

Experimental Protocols

Synthesis of Diiodo(p-cymene)ruthenium(II) Dimer

This protocol is adapted from established synthetic procedures for related ruthenium-arene complexes.

Materials:

-

Dichloro(p-cymene)ruthenium(II) dimer

-

Sodium iodide

-

Acetone

-

Dichloromethane

-

Distilled water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend dichloro(p-cymene)ruthenium(II) dimer (1.0 g, 1.63 mmol) in acetone (50 mL).

-

Add sodium iodide (2.44 g, 16.3 mmol) to the suspension.

-

Reflux the mixture with stirring for 24 hours. The color of the suspension will change from red to a dark brown.

-

After cooling to room temperature, remove the acetone using a rotary evaporator.

-

To the resulting solid, add dichloromethane (50 mL) and distilled water (50 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. The organic layer will be a deep red-brown color.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic extracts and wash with distilled water (3 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield diiodo(p-cymene)ruthenium(II) dimer as a red-brown solid.

Expected Yield: >90%

Characterization: ¹H and ¹³C NMR Spectroscopy

The structure of the synthesized dimer can be confirmed by NMR spectroscopy.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the p-cymene ligand. The aromatic protons typically appear as two doublets in the range of δ 5.0-6.0 ppm. The isopropyl methine proton should appear as a septet around δ 2.5-3.0 ppm, and the isopropyl methyl protons as a doublet around δ 1.2-1.4 ppm. The methyl group on the aromatic ring will be a singlet around δ 2.0-2.3 ppm.[8][9]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show signals for the aromatic carbons, with the ipso-carbons appearing at lower field. The aliphatic carbons of the p-cymene ligand will also be present in their expected regions.[8][9] A Certificate of Analysis from MedChemExpress indicates a purity of ≥98.0% as determined by NMR.[10]

Application: Asymmetric Transfer Hydrogenation of Acetophenone

Diiodo(p-cymene)ruthenium(II) dimer is a precursor to highly active catalysts for asymmetric transfer hydrogenation. The following is a general protocol for the reduction of acetophenone.

Materials:

-

Diiodo(p-cymene)ruthenium(II) dimer

-

(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Acetophenone

-

Isopropanol

-

Potassium hydroxide

-

Nitrogen or Argon atmosphere

-

Schlenk flask

-

Magnetic stirrer

-

Thermostatted oil bath

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve diiodo(p-cymene)ruthenium(II) dimer (9.8 mg, 0.01 mmol) and (S,S)-TsDPEN (8.1 mg, 0.022 mmol) in isopropanol (10 mL).

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

In a separate flask, prepare a solution of acetophenone (120.1 mg, 1.0 mmol) and potassium hydroxide (11.2 mg, 0.2 mmol) in isopropanol (10 mL).

-

Add the substrate solution to the catalyst solution via syringe.

-

Heat the reaction mixture to 80 °C and stir for the desired amount of time (monitor by TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with diethyl ether, dry the organic layer, and concentrate under reduced pressure.

-

The enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral GC or HPLC.

This reaction is known to produce (S)-1-phenylethanol with high enantioselectivity.[11]

Relevance in Drug Development and Signaling Pathways

Ruthenium complexes are of significant interest in medicinal chemistry and drug development due to their potential as anticancer agents.[12] Some ruthenium compounds have entered clinical trials. These complexes can overcome the resistance mechanisms associated with traditional platinum-based drugs like cisplatin.

One of the key signaling pathways implicated in cancer cell proliferation, survival, and drug resistance is the PI3K/Akt/mTOR pathway. Several studies have shown that ruthenium complexes can exert their anticancer effects by inhibiting this pathway.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Ruthenium complexes.

Experimental Workflow: High-Throughput Catalyst Screening

The development of novel catalysts and the optimization of reaction conditions are crucial in both academic research and industrial drug development. High-throughput screening (HTS) is a powerful methodology to accelerate this process. The following diagram illustrates a general workflow for the HTS of catalysts for asymmetric hydrogenation, a key application area for diiodo(p-cymene)ruthenium(II) dimer.[13][14]

Caption: A generalized high-throughput screening workflow for asymmetric hydrogenation catalysts.

References

- 1. Diiodo(p-cymene)ruthenium(II) dimer 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]